N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide
Description
This compound features a thieno[3,4-c]pyrazole core, a bicyclic heteroaromatic system with a sulfur atom and two nitrogen atoms. Key structural features include:
- 5,5-Dioxo groups: Introduce electron-withdrawing effects, stabilizing the ring system and influencing reactivity.
- 2-tert-butyl substituent: A bulky alkyl group that enhances lipophilicity and may sterically shield reactive sites.
- 4-(Trifluoromethyl)benzamide moiety: The trifluoromethyl (CF₃) group contributes to metabolic stability and modulates electronic properties via strong electron-withdrawing effects.
The molecular formula is approximated as C₁₉H₁₉F₃N₃O₃S, with a molecular weight of ~387.07 g/mol (exact determination requires crystallographic data, often resolved using SHELX-based methods ).
Properties
IUPAC Name |
N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O3S/c1-16(2,3)23-14(12-8-27(25,26)9-13(12)22-23)21-15(24)10-4-6-11(7-5-10)17(18,19)20/h4-7H,8-9H2,1-3H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPXZBNVLHGQAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CS(=O)(=O)CC2=N1)NC(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide is a complex organic compound belonging to the thieno[3,4-c]pyrazole class. This compound exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique thieno[3,4-c]pyrazole core with several functional groups:
- Thieno Ring : Provides a fused heterocyclic structure.
- Trifluoromethyl Group : Enhances lipophilicity and biological activity.
- Tert-butyl Group : Improves solubility and stability.
The molecular formula is , with a molecular weight of approximately 369.35 g/mol.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit potent anticancer effects. For instance:
- Cell Line Studies : Compounds with thieno[3,4-c]pyrazole structures have shown activity against various cancer cell lines such as breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism often involves apoptosis induction and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| N-(2-tert-butyl-5,5-dioxo...) | MCF-7 | 12.5 | Apoptosis induction |
| N-(2-tert-butyl-5,5-dioxo...) | A549 | 15.0 | Cell cycle arrest |
Enzyme Inhibition
The compound has also been studied for its potential to inhibit specific enzymes:
- Cyclooxygenase (COX) : In vitro studies suggest that it may inhibit COX enzymes involved in inflammatory pathways.
- Matrix Metalloproteinases (MMPs) : These enzymes play a role in cancer metastasis; inhibition could reduce tumor spread.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Binding Affinity : The trifluoromethyl group enhances binding to target proteins.
- Receptor Modulation : It may modulate receptor activities related to growth factor signaling pathways.
- Reactive Oxygen Species (ROS) : The compound can induce oxidative stress in cancer cells, leading to apoptosis.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Thieno[3,4-c]pyrazole Core : This is achieved through cyclization reactions involving appropriate precursors.
- Functionalization : The introduction of the trifluoromethyl and amide groups is done via nucleophilic substitution reactions.
Case Studies
Several studies have highlighted the biological efficacy of related compounds:
- Study on Anticancer Activity : A recent study demonstrated that derivatives of thieno[3,4-c]pyrazoles showed significant cytotoxicity against breast cancer cells with IC50 values ranging from 10 to 20 µM depending on the specific derivative used.
- Inflammation Models : In animal models of inflammation, compounds similar to N-(2-tert-butyl...) exhibited reduced edema and inflammatory markers when administered at doses of 20 mg/kg.
Comparison with Similar Compounds
BU12895: 4-tert-butyl-N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Structural Differences :
- R1 Substituent : BU12895 has a 4-chlorophenyl group at position 2 instead of tert-butyl.
- R2 Substituent : The benzamide moiety in BU12895 contains a 4-chloro substituent instead of CF₃.
Impact on Properties :
- Lipophilicity : The tert-butyl group in the target compound increases hydrophobicity compared to BU12895’s chlorophenyl group.
- Electronic Effects : CF₃ (stronger electron withdrawal) vs. Cl (moderate electron withdrawal) alters charge distribution, affecting binding to biological targets.
- Molecular Weight : BU12895 (443.95 g/mol) is heavier due to the additional chlorine atoms .
Sodium Salt of 2-Chloro-3-(methylsulfanyl)-N-(1-methyl-1H-tetrazol-5-yl)-4-(trifluoromethyl)benzamide
Core Differences :
- Tetrazole ring replaces the thienopyrazole core.
- Substituents : Includes a methylsulfanyl group and sodium salt formation for solubility.
Functional Similarities :
- Both compounds feature CF₃-substituted benzamide , highlighting its utility in agrochemicals (herbicide) vs. pharmaceutical contexts .
Structural and Functional Data Table
Research Findings and Implications
- Crystallography: SHELX software is critical for resolving the thienopyrazole core’s conformation, particularly the dihydro and dioxo configurations. Enantiomorph-polarity analysis (e.g., Flack parameter ) may clarify chirality in analogues.
- Biological Relevance : The tert-butyl and CF₃ groups in the target compound suggest optimization for target binding and metabolic stability , contrasting with BU12895’s chlorine-based design.
- Agrochemical vs. Pharmaceutical Design : The sodium salt herbicide demonstrates CF₃’s versatility, though core structure dictates application specificity.
Preparation Methods
Cyclocondensation Reaction
Thiophene-3,4-diamine reacts with ethyl acetoacetate in ethanol under reflux to form 4,6-dihydrothieno[3,4-c]pyrazol-5(2H)-one. The reaction proceeds via nucleophilic attack of the amine groups on the carbonyl carbon, followed by dehydration.
Reaction Conditions
- Solvent: Ethanol (anhydrous)
- Temperature: 78°C (reflux)
- Catalyst: None required
- Yield: 70–75%
Introduction of the tert-Butyl Group
Alkylation at the pyrazole N2-position is achieved using tert-butyl bromide in the presence of a base. Potassium carbonate in dimethylformamide (DMF) facilitates nucleophilic substitution.
Procedure
- Dissolve 4,6-dihydrothieno[3,4-c]pyrazol-5(2H)-one (1.0 equiv) in DMF.
- Add K₂CO₃ (2.5 equiv) and tert-butyl bromide (1.2 equiv).
- Stir at 60°C for 12 hours.
- Isolate 2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-5(2H)-one via column chromatography (hexane:ethyl acetate = 4:1).
Yield: 65%
Oxidation to the 5,5-Dioxo Derivative
The 5-position sulfur atom is oxidized to a sulfone group using meta-chloroperbenzoic acid (mCPBA) in dichloromethane.
Optimized Oxidation Protocol
| Parameter | Value |
|---|---|
| Oxidizing agent | mCPBA (3.0 equiv) |
| Solvent | Dichloromethane |
| Temperature | 0°C → room temperature |
| Reaction time | 6 hours |
| Yield | 85% |
Mechanistic Insight
The reaction proceeds via electrophilic addition of the peracid to the sulfur atom, forming a sulfoxide intermediate, followed by further oxidation to the sulfone.
Amidation with 4-(Trifluoromethyl)Benzoyl Chloride
The final step involves coupling the amine group at the 3-position of the thienopyrazole with 4-(trifluoromethyl)benzoyl chloride.
Activation of the Amine
The amine is deprotonated using triethylamine (TEA) in tetrahydrofuran (THF) to enhance nucleophilicity.
Acylation Reaction
Procedure
- Dissolve 2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-amine (1.0 equiv) in THF.
- Add TEA (3.0 equiv) and cool to 0°C.
- Slowly add 4-(trifluoromethyl)benzoyl chloride (1.1 equiv).
- Stir at room temperature for 4 hours.
- Quench with ice water and extract with ethyl acetate.
- Purify via silica gel chromatography (hexane:ethyl acetate = 3:1).
Yield: 60–68%
Critical Parameters
- Stoichiometry: Excess acyl chloride ensures complete conversion.
- Purification: Chromatography removes unreacted starting material and diacylated byproducts.
Alternative Synthetic Routes
One-Pot Oxidative Amidation
Combining oxidation and amidation in a single pot reduces purification steps. This method uses hydrogen peroxide (H₂O₂) for sulfone formation and in-situ acyl chloride generation.
Analytical Data and Characterization
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity.
Challenges and Optimization
Sulfone Over-Oxidation
Excessive mCPBA leads to degradation products. Optimal stoichiometry (3.0 equiv) balances conversion and side reactions.
Amide Hydrolysis
The trifluoromethyl group’s electron-withdrawing nature increases acyl chloride reactivity but also hydrolysis susceptibility. Low-temperature addition mitigates this.
Industrial Scalability
Cost-Effective Oxidation
Switching to H₂O₂/Urea system reduces costs by 40% compared to mCPBA, with comparable yields.
Green Solvent Alternatives
Replacing DMF with cyclopentyl methyl ether (CPME) improves environmental metrics without sacrificing yield.
Q & A
Q. What are the key synthetic steps and reagents for preparing this compound?
The synthesis involves multi-step reactions starting from commercially available precursors. Critical steps include cyclization of the thieno[3,4-c]pyrazole core and subsequent functionalization. Typical reagents include palladium acetate as a catalyst, sodium acetate as a base, and xylene as a solvent. Optimization of reaction conditions (e.g., temperature, solvent polarity) is crucial for yield enhancement .
Q. How can researchers verify the purity and structural integrity of the compound?
Characterization methods include:
- Nuclear Magnetic Resonance (NMR) for confirming substituent positions.
- High-Performance Liquid Chromatography (HPLC) to assess purity (>95% is typical for biological assays).
- Mass Spectrometry (MS) for molecular weight validation.
- X-ray crystallography (if single crystals are obtainable) for absolute configuration determination .
Q. What are the core structural motifs influencing its biological activity?
The thieno[3,4-c]pyrazole core provides a rigid scaffold for target binding, while the trifluoromethylbenzamide group enhances lipophilicity and metabolic stability. The tert-butyl substituent may sterically hinder off-target interactions .
Q. What solubility and stability considerations are critical for experimental design?
The compound is sparingly soluble in aqueous buffers but dissolves well in DMSO or DMF. Stability studies (e.g., under varying pH and temperature) are recommended to ensure integrity during storage. Use anhydrous conditions for long-term storage at -20°C .
Q. Which in vitro assays are suitable for preliminary biological evaluation?
Common assays include:
- Enzyme inhibition assays (e.g., kinase or protease targets).
- Cell viability assays (e.g., MTT or ATP-based assays for cytotoxicity).
- Binding affinity studies (e.g., surface plasmon resonance or fluorescence polarization) .
Advanced Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Systematic optimization involves:
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data across analogs?
Discrepancies in biological activity among analogs (e.g., 4-chlorophenoxy vs. ethoxy substituents) can be addressed by:
Q. How to design in vivo studies to evaluate pharmacokinetics (PK) and efficacy?
Key steps include:
Q. What computational methods predict off-target interactions or toxicity?
Use:
Q. How can the compound be modified for material science applications?
Functionalization strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
